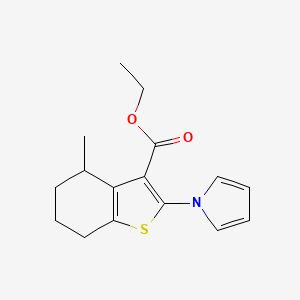

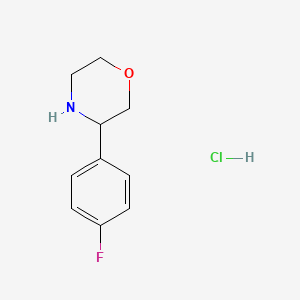

4-甲基-2-(1H-吡咯-1-基)-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

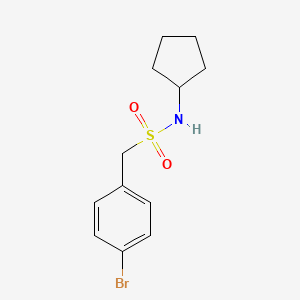

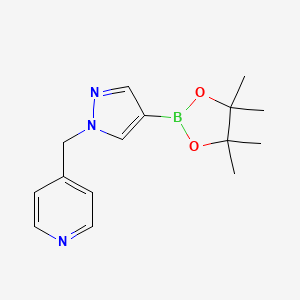

The compound “ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” appears to be a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene, but with one of the carbon atoms replaced by a nitrogen atom. It also contains a benzothiophene, which is a type of heterocyclic compound that consists of a benzene ring fused to a thiophene ring. The ethyl carboxylate group is a common functional group in organic chemistry, often used in the synthesis of a wide variety of compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrole ring, followed by the construction of the benzothiophene ring, and finally the introduction of the ethyl carboxylate group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring and the benzothiophene ring are both aromatic, meaning they have a special stability due to the delocalization of π electrons. The ethyl carboxylate group would add polarity to the molecule, which could affect its physical and chemical properties.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo. However, we can infer that the pyrrole ring might undergo electrophilic substitution reactions similar to other aromatic compounds. The ethyl carboxylate group could potentially undergo reactions typical of esters, such as hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethyl carboxylate group could make the compound more soluble in polar solvents. The aromatic rings might contribute to a higher melting point and boiling point compared to similar-sized non-aromatic compounds.科学研究应用

亚氨呋喃的化学

化合物 4-甲基-2-(1H-吡咯-1-基)-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯一直是亚氨呋喃化学研究的主题。Shipilovskikh 等人(2014 年)的研究重点是类似化合物 2-[2-氧代-5-苯基呋喃-3(2H)-亚甲基氨基]-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯与伯胺的反应。该反应产生了 2-[(1-R-5-羟基-2-氧代-5-苯基-2,5-二氢-1H-吡咯-3-基)氨基]-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯,突出了结构修饰和在材料或药物化学中的潜在应用的途径 (Shipilovskikh 等人,2014 年)。

抗菌和抗炎剂的合成

Narayana 等人(2006 年)探索了合成 2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯衍生物用于潜在抗菌和抗炎应用。从这些化合物中创建席夫碱所涉及的转化表明它们在药物开发中的多功能性以及发现新治疗剂的潜力 (Narayana 等人,2006 年)。

环化反应

Vasileva 等人(2018 年)研究了 2-[5-芳基-2-氧代呋喃-3(2H)-亚甲基氨基]-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯的环化反应。这些反应导致形成各种丁酰胺和哌嗪衍生物,说明了该化合物及其衍生物在合成各种化学结构方面的化学多功能性 (Vasileva 等人,2018 年)。

四氢吡啶的合成

Zhu 等人(2003 年)讨论了在 [4 + 2] 环化反应中使用 2-甲基-2,3-丁二烯酸乙酯合成高度官能化的四氢吡啶。这项研究展示了该化合物在有机合成中的作用,特别是在构建复杂且官能化的含氮杂环方面 (Zhu 等人,2003 年)。

安全和危害

Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.

未来方向

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows biological activity, it could be studied further as a potential drug. Alternatively, if it has unique chemical properties, it could find use in synthetic chemistry or materials science.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.

属性

IUPAC Name |

ethyl 4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-3-19-16(18)14-13-11(2)7-6-8-12(13)20-15(14)17-9-4-5-10-17/h4-5,9-11H,3,6-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROOSNNOJFLQHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C(CCC2)C)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile](/img/structure/B1341614.png)